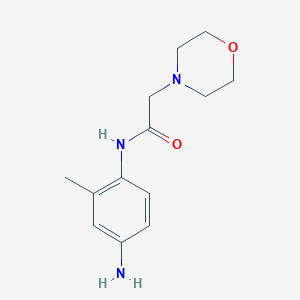

N-(4-Amino-2-methyl-phenyl)-2-morpholin-4-yl-acetamide

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical context of morpholine-containing acetamide research that gained momentum in the early 21st century. The compound's first documented appearance in chemical databases occurred in 2007, when it was registered in PubChem with compound identifier 17607972, reflecting the growing interest in morpholine-acetamide hybrid structures. This period marked a significant expansion in the exploration of acetamide derivatives incorporating heterocyclic ring systems, driven by their potential applications in medicinal chemistry and materials science.

The discovery trajectory of this compound aligns with the broader development of morpholine-containing pharmaceuticals, particularly following the success of compounds like rivaroxaban, where 4-(4-aminophenyl)morpholin-3-one serves as a key intermediate. The systematic exploration of morpholine-acetamide combinations represents a natural evolution from earlier work on simpler acetamide structures, reflecting the pharmaceutical industry's continuous search for novel molecular scaffolds with enhanced biological properties.

Research efforts in the 2000s focused extensively on developing synthetic methodologies for incorporating morpholine rings into acetamide frameworks, leading to the identification of multiple structural variants including this compound. The compound's emergence coincided with advances in combinatorial chemistry and high-throughput screening techniques that enabled rapid evaluation of diverse acetamide libraries, facilitating the identification of promising lead compounds for further development.

Significance in Organic Chemistry

This compound demonstrates exceptional significance within organic chemistry due to its multifunctional nature and synthetic accessibility. The compound serves as an exemplary model for understanding the integration of multiple pharmacophoric elements within a single molecular framework, combining the hydrogen bonding capabilities of the acetamide group with the conformational flexibility of the morpholine ring and the electronic properties of the substituted aniline moiety. This structural complexity provides valuable insights into structure-activity relationships and serves as a foundation for rational drug design approaches.

The compound's synthetic versatility has established it as an important intermediate in the preparation of more complex organic molecules. Its amino group functionality enables facile derivatization through standard coupling reactions, while the morpholine ring provides additional coordination sites for metal complexation studies. These characteristics have made the compound particularly valuable in coordination chemistry research, where it functions as a ligand capable of forming stable complexes with various metal centers.

From a mechanistic perspective, this compound offers important insights into the conformational behavior of morpholine-containing molecules. The compound's ability to adopt multiple conformations due to the flexibility of the morpholine ring system has provided valuable data for computational chemistry studies focused on understanding molecular dynamics and conformational preferences in related structures. These studies have contributed significantly to the development of improved force fields for molecular modeling applications.

Classification within Acetamide Family

Within the broader acetamide family, this compound occupies a specialized position as a member of the heterocyclic-substituted acetamide subclass. This classification reflects its structural features that distinguish it from simpler acetamide derivatives, particularly the presence of the morpholine ring system attached to the acetyl carbon. The compound shares structural similarities with other morpholine-containing acetamides, including N-(4-aminophenyl)-2-(morpholin-4-yl)acetamide and related derivatives that have been extensively studied for their biological activities.

The acetamide functional group in this compound exhibits characteristic properties consistent with other members of the acetamide family, including the ability to participate in hydrogen bonding interactions and demonstrate amide resonance stabilization. However, the presence of the morpholine substituent introduces additional complexity that modifies the electronic properties of the acetamide group, resulting in altered reactivity patterns compared to simple acetamide derivatives. This structural modification has implications for both chemical stability and biological activity profiles.

Comparative analysis with related acetamide compounds reveals that this compound belongs to a specific subfamily characterized by the presence of both aromatic amine and morpholine functionalities. This combination of structural elements places the compound within a specialized category of acetamides that have attracted particular attention for their potential therapeutic applications, as evidenced by research on related compounds such as 2-(2-oxo-morpholin-3-yl)-acetamide derivatives that have demonstrated antifungal properties.

Nomenclature and Identification Systems

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting the compound's complex structural architecture through a hierarchical naming system. The primary name emphasizes the acetamide core functionality, with the N-substitution pattern clearly indicating the connection to the substituted phenyl ring and the position of the morpholine attachment. Alternative nomenclature systems have been employed in various chemical databases, including simplified versions such as N-(4-Amino-2-methylphenyl)-2-morpholin-4-ylacetamide, which maintain chemical accuracy while improving readability.

Chemical identification systems have assigned multiple unique identifiers to this compound, facilitating its tracking across different databases and research applications. The Chemical Abstracts Service number 436090-54-9 serves as the primary registry identifier, ensuring consistent recognition across commercial and academic platforms. Additionally, the compound has been assigned PubChem Compound Identifier 17607972, providing access to comprehensive chemical and biological data within the National Center for Biotechnology Information database system.

Molecular descriptors for this compound include the International Chemical Identifier string and corresponding InChI Key, which provide machine-readable representations of the molecular structure. The compound's Simplified Molecular Input Line Entry System representation enables computational processing and database searching, while maintaining complete structural information necessary for chemical informatics applications.

Properties

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-morpholin-4-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-10-8-11(14)2-3-12(10)15-13(17)9-16-4-6-18-7-5-16/h2-3,8H,4-7,9,14H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIRQQCLYMQVPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204951 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 4-amino-2-methylphenol and morpholine.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods:

- Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro derivatives back to the amino compound.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products:

- The major products depend on the specific reaction conditions but can include various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Acts as a ligand in coordination chemistry.

Biology:

- Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine:

- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

- Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

Molecular Targets and Pathways:

- The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors.

- It may inhibit or activate these targets, leading to changes in cellular pathways and biological responses.

Mechanism:

- The exact mechanism of action depends on the specific application but generally involves binding to the active site of an enzyme or receptor, altering its activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of acetamide derivatives are highly dependent on substituents on the phenyl ring and the choice of heterocyclic amine. Below is a comparative analysis of key analogs:

Key Observations:

Amino Group Position: The para-amino group in the target compound contrasts with ortho-amino derivatives (e.g., N-(2-aminophenyl)-2-morpholin-4-yl-acetamide, CAS: 35204-17-2), which may alter hydrogen-bonding interactions .

Heterocyclic Variations :

- Replacing morpholine with pyrrolidine (Table 1) introduces a smaller, less polar heterocycle, likely reducing solubility but increasing lipophilicity .

- Morpholine-containing analogs (e.g., 6d) have shown higher synthetic yields (72%) compared to 2-oxomorpholin derivatives (58% in ), suggesting better synthetic feasibility for morpholine-based compounds .

Biological Activity: While the target compound's bioactivity is unspecified, Morlincain () demonstrates that morpholinyl acetamides with alkyl-substituted phenyl groups can exhibit therapeutic effects, such as local anesthesia.

Biological Activity

N-(4-Amino-2-methyl-phenyl)-2-morpholin-4-yl-acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound features a morpholine ring which enhances its bioavailability and interaction with biological systems. The synthesis typically involves multi-step organic reactions that require precise control to optimize yield and purity.

This compound acts primarily as an inhibitor of various enzymes associated with disease progression, particularly in cancer. Its mechanism involves binding to specific protein targets, modulating their activity, and influencing downstream signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes involved in cancer cell proliferation.

- Receptor Modulation : It interacts with receptors that play critical roles in tumor growth and survival.

Biological Activities

The biological activities of this compound have been documented in various studies, highlighting its potential in therapeutic applications:

- Anticancer Activity :

-

Anti-inflammatory Properties :

- Preliminary investigations suggest that this compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

- Anticonvulsant Effects :

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide | Methoxy group instead of methyl | Potentially different bioactivity due to methoxy substitution |

| N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide | Pyrrolidine ring instead of morpholine | May exhibit different pharmacokinetics and dynamics |

| 2-{(Morpholin-4-yl)methyl}phenylaminoacetamide | Lacks amino substitution on the aromatic ring | Different binding characteristics due to structural variations |

The unique combination of functional groups in this compound influences its solubility, stability, and interaction profile compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

- In Vitro Studies :

- In Vivo Studies :

-

Pharmacokinetic Studies :

- Research indicates favorable pharmacokinetic properties for this compound, including good absorption and distribution profiles, which are critical for therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.